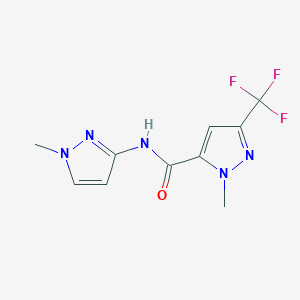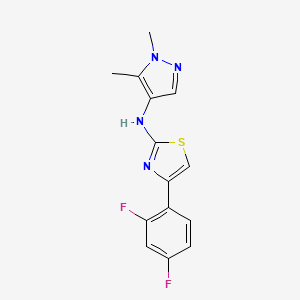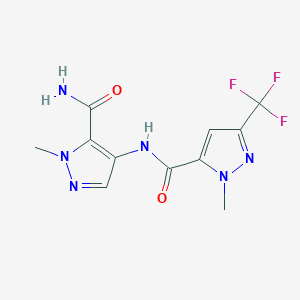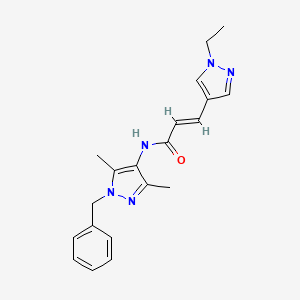
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-(3-chloro-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloro, difluoro, methoxy, and propoxy substituents, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chloro, difluoro, methoxy, and propoxy groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of oxygen or the addition of hydrogen atoms.
Substitution: The chloro, difluoro, methoxy, and propoxy groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in biological assays to study its effects on various biological systems.
Medicine
Drug development: The compound may serve as a lead compound for developing new pharmaceuticals with potential therapeutic applications.
Industry
Material science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway modulation: It may influence various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOLE: A simpler analog without the methoxy and propoxy groups.
4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE: An analog lacking the difluorophenyl group.
Uniqueness
The unique combination of chloro, difluoro, methoxy, and propoxy substituents in 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H15Cl2F2NO4 |
|---|---|
Peso molecular |
442.2 g/mol |
Nombre IUPAC |
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H15Cl2F2NO4/c1-3-4-28-18-13(22)5-10(7-17(18)27-2)6-16-20(26)29-19(25-16)11-8-14(23)15(24)9-12(11)21/h5-9H,3-4H2,1-2H3/b16-6+ |
Clave InChI |
VXQJLPSJVCUGFX-OMCISZLKSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
SMILES canónico |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B14930239.png)

![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
![methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14930257.png)
![2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14930262.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B14930264.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930274.png)


![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)



![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930312.png)
